molecular formula C14H12BrNO2 B14942056 6-(bromomethyl)-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

6-(bromomethyl)-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B14942056
M. Wt: 306.15 g/mol
InChI Key: VGUPYDNRPLDYQF-UHFFFAOYSA-N
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Description

6-(bromomethyl)-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound that belongs to the class of quinoline derivatives This compound is characterized by a bromomethyl group attached to the pyrroloquinoline core, which imparts unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(bromomethyl)-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(bromomethyl)-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include azido, thiocyanato, and amino derivatives, as well as various fused ring systems with enhanced biological properties .

Scientific Research Applications

6-(bromomethyl)-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves the formation of covalent bonds with nucleophilic sites in biological macromolecules. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes. The compound targets various molecular pathways, including DNA replication, protein synthesis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(bromomethyl)-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its bromomethyl group, which enhances its reactivity towards nucleophiles and broadens its range of chemical transformations. This makes it a valuable scaffold for the development of new therapeutic agents and functional materials .

Properties

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

9-(bromomethyl)-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C14H12BrNO2/c1-14(2)6-8(7-15)9-4-3-5-10-11(9)16(14)13(18)12(10)17/h3-6H,7H2,1-2H3

InChI Key

VGUPYDNRPLDYQF-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC=C2)CBr)C

Origin of Product

United States

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